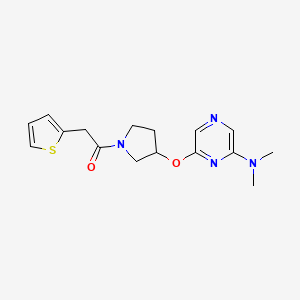

1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone

説明

The compound 1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone (CAS RN: 2034318-72-2) is a heterocyclic organic molecule with the molecular formula C₁₆H₂₁N₅O₂ and a molecular weight of 315.37 g/mol. Its structure features a pyrrolidinyloxy linker bridging a 6-(dimethylamino)pyrazine moiety and a thiophen-2-yl ethanone group. The dimethylamino substituent on the pyrazine ring enhances electron-donating properties, while the thiophene group contributes aromatic and electronic diversity.

特性

IUPAC Name |

1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S/c1-19(2)14-9-17-10-15(18-14)22-12-5-6-20(11-12)16(21)8-13-4-3-7-23-13/h3-4,7,9-10,12H,5-6,8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLPWULKXQMTKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Similar Compounds

To contextualize this compound, we compare it with structurally and functionally related molecules from the literature:

Structural Analogues with Pyrrolidinyl Linkers

- (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone (CAS: 145736-65-8): Molecular Formula: C₁₀H₁₃NO₂S Key Features: Contains a hydroxypyrrolidinyl group and a 3-methylthiophene moiety. Unlike the target compound, it lacks the pyrazine ring and dimethylamino substituent but shares the thiophene-ethanone framework. This compound is used in coordination chemistry for spin-crossover studies due to its chelating properties .

- 1-(4-Morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone (CAS: 868967-16-2): Molecular Formula: C₁₇H₁₇N₅O₂S Key Features: Substitutes the pyrazine ring with a triazolopyridazine system and replaces the pyrrolidinyloxy linker with a morpholinyl group. Its sulfur-containing linker and pyridine-triazole hybrid structure make it relevant in kinase inhibition research .

Pyrazine-Based Analogues

- 2-Acetyl-3-ethylpyrazine (Synonyms: 1-(3-Ethylpyrazinyl)ethanone): Molecular Formula: C₈H₁₀N₂O Key Features: A simpler pyrazine derivative with an ethanone group. It is widely used as a flavoring agent due to its nutty aroma, contrasting with the target compound’s lack of reported sensory properties .

- 1-(Pyrimidin-4-yl)-2-(quinoxalin-6-yl)ethan-1-one (Compound 22 in ): Molecular Formula: C₁₄H₁₁N₃O Key Features: Combines pyrimidine and quinoxaline rings. This compound was synthesized as a TGF-β inhibitor, highlighting the role of ethanone-linked heterocycles in modulating biological activity .

Thiophene-Containing Analogues

1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline :

- 1-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone: Molecular Formula: C₁₀H₉ClN₂O Key Features: Substitutes thiophene with an imidazopyridine ring. This compound’s chloro and methyl groups enhance its antibacterial activity, demonstrating the versatility of ethanone derivatives in drug design .

Table 1: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。